molecular formula C6H6F3NO2 B2559495 1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione CAS No. 1513582-88-1

1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione

Cat. No.: B2559495
CAS No.: 1513582-88-1
M. Wt: 181.114
InChI Key: MEPWPJYBYNHPNY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine-2,4-dione core. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity , suggesting that 1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione may target key enzymes or proteins in fungal organisms.

Mode of Action

Based on its structural similarity to other pyrrolidine-2,4-dione derivatives, it may interact with its targets by binding to active sites, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of certain fungi , suggesting that this compound may interfere with essential biochemical pathways in these organisms.

Result of Action

Similar compounds have shown to inhibit the growth of certain fungi , suggesting that this compound may have a similar effect.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine-2,4-dione with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoroethyl group and the pyrrolidine-2,4-dione core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWPJYBYNHPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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